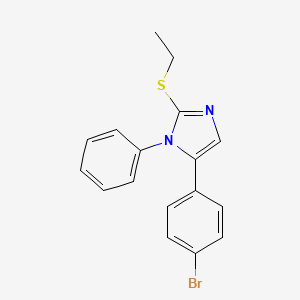

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-2-21-17-19-12-16(13-8-10-14(18)11-9-13)20(17)15-6-4-3-5-7-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQAYPIEJYIJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the ethylthio group: This can be done through a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenyl and ethylthio groups can influence its binding affinity and specificity towards these targets. The imidazole ring itself is known to participate in hydrogen bonding and coordination with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

α-Glucosidase Inhibition

Ethylthio-containing compounds demonstrate notable enzyme inhibition:

Key Insight : The ethylthio moiety is critical for potency, as seen in compound 228 .

Physicochemical Properties

Limited data are available, but substituents influence key parameters:

Key Insight : Halogenated aryl groups (e.g., bromophenyl) reduce aqueous solubility but improve membrane permeability .

Biological Activity

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is a compound belonging to the imidazole class, characterized by its unique structure that includes a bromophenyl group, an ethylthio group, and a phenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromophenyl and ethylthio substituents enhances its binding affinity and specificity. The imidazole ring plays a crucial role in hydrogen bonding and coordination with metal ions, which modulates its biological activity .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | TBD | 5-FU | 20 |

| SGC-7901 | TBD | MTX | 15 | |

| HeLa | TBD | 5-FU | 20 |

Note: TBD = To Be Determined based on future experimental data.

Mechanism of Anticancer Activity

The anticancer activity appears to be mediated through the induction of apoptosis. Studies have shown that treatment with related imidazole derivatives increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression suggests that these compounds can effectively trigger programmed cell death in cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary evaluations indicate that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still pending .

Case Studies

A case study focusing on a structurally similar compound revealed that modifications to the imidazole ring significantly influenced its potency as an IDO inhibitor—an important target in cancer therapy due to its role in immune suppression . This highlights the potential for further structural optimization of this compound to enhance its biological activity.

Q & A

(Basic) What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole?

The synthesis typically involves a multi-step process:

Imidazole ring formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under reflux conditions .

Substituent introduction :

- The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd/C catalysts in THF or DMF .

- The ethylthio group is added through nucleophilic substitution with ethanethiol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Key optimization parameters include:

- Catalyst loading : Pd/C (5–10 mol%) for efficient cross-coupling while minimizing side products .

- Solvent polarity : THF for nucleophilic substitutions (polar aprotic) vs. DMF for coupling reactions (high polarity stabilizes intermediates) .

- Temperature control : 80–100°C for cross-coupling; lower temperatures (40–60°C) prevent thiol oxidation during substitution .

- Workup strategies : Use of aqueous NaHCO₃ to quench acidic byproducts .

(Basic) What characterization techniques are essential for confirming the compound’s structure?

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 3.0–3.2 ppm for SCH₂) .

- ¹³C NMR : Imidazole carbons (δ 120–140 ppm), bromophenyl C-Br (δ 115–125 ppm) .

- FTIR : C=N stretch (~1610 cm⁻¹), C-Br (550–650 cm⁻¹) .

- Elemental analysis : Validate %C, %H, %N, %S (±0.3% tolerance) .

(Advanced) What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

- Substitution at C-2 : The ethylthio group undergoes nucleophilic displacement due to the electron-withdrawing imidazole ring, favoring SN2 mechanisms in polar solvents .

- Oxidation of thioether : The ethylthio group can oxidize to sulfoxide (using H₂O₂) or sulfone (using m-CPBA), confirmed by LC-MS and IR .

- Bromophenyl reactivity : Bromine acts as a leaving group in Pd-catalyzed cross-couplings but resists nucleophilic aromatic substitution due to electron-deficient aryl rings .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Structural analogs : Compare with derivatives like 5-(4-chlorophenyl) or 2-(methylthio) variants, which show altered hydrophobicity and target binding .

- Assay conditions : Validate cytotoxicity (e.g., MTT assays) across multiple cell lines and control for DMSO solvent effects (<0.1% v/v) .

- Target specificity : Use kinase profiling panels or proteomics to distinguish off-target effects .

(Basic) What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer : IC₅₀ determination via MTT assay in HeLa or MCF-7 cells .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .

(Advanced) What strategies are recommended for elucidating the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); prioritize hydrophobic interactions with bromophenyl and hydrogen bonds with imidazole .

- Site-directed mutagenesis : Test binding affinity against EGFR mutants (e.g., T790M) to identify critical residues .

- Metabolomics : Track downstream effects via LC-MS-based metabolite profiling in treated cells .

(Advanced) How can researchers develop robust analytical methods for quantifying the compound in biological matrices?

- HPLC optimization :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.

- Detection: UV at 254 nm (imidazole absorption) .

- Validation parameters : Linearity (R² > 0.99), LOD (0.1 µg/mL), recovery (>95% in plasma) .

(Advanced) What structural modifications enhance selectivity in kinase inhibition?

- Substituent effects :

- 4-Bromophenyl : Increases hydrophobicity, enhancing ATP-binding pocket interactions.

- Ethylthio vs. methylthio : Longer alkyl chains improve membrane permeability but may reduce solubility .

- Computational guidance : Use QSAR models to predict bioactivity of analogs (e.g., 5-(4-iodophenyl) derivatives) .

(Advanced) How can stability studies address decomposition under physiological conditions?

- Accelerated stability testing :

- pH variation : Assess degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) at 37°C .

- Oxidative stress : Expose to 3% H₂O₂; monitor sulfone formation via LC-MS .

- Degradation products : Identify via high-resolution MS and compare with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.